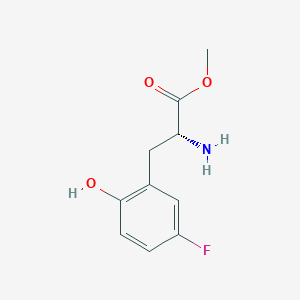
Methyl(R)-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoatehcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and an amino group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with the desired substituents (fluorine and hydroxyl groups) is synthesized through electrophilic aromatic substitution reactions.
Amino Group Introduction: The amino group is introduced via nucleophilic substitution reactions, often using amine precursors.
Esterification: The ester group is formed through esterification reactions, typically using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride can be compared with other similar compounds:
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: This compound also targets microtubules but has a different structural framework.
Similar Compounds
- Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
- Paclitaxel
- Colchicine
- Vinca Alkaloids
Eigenschaften
Molekularformel |
C10H12FNO3 |
|---|---|
Molekulargewicht |
213.21 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12FNO3/c1-15-10(14)8(12)5-6-4-7(11)2-3-9(6)13/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
QSWMIKWOVVTNTR-MRVPVSSYSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=C(C=CC(=C1)F)O)N |
Kanonische SMILES |
COC(=O)C(CC1=C(C=CC(=C1)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052031.png)


![Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate](/img/structure/B13052056.png)


![Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052067.png)




![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)
